5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
CAS No.: 1256358-91-4
Cat. No.: VC0087948
Molecular Formula: C14H17BClNO2
Molecular Weight: 277.555
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256358-91-4 |
|---|---|
| Molecular Formula | C14H17BClNO2 |
| Molecular Weight | 277.555 |
| IUPAC Name | 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
| Standard InChI | InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8,17H,1-4H3 |
| Standard InChI Key | BILMSGOXKJBFGK-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)Cl |
Introduction
Chemical Identity and Structure
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is an organometallic compound containing boron within a heterocyclic framework. The systematic IUPAC name confirms its structural composition: 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole . This compound bears the CAS registry number 1256358-91-4, although a discrepancy appears in some documentation where it is also associated with CAS number 1311185-04-2 .
The molecular formula of this compound is C₁₄H₁₇BClNO₂, indicating its elemental composition of 14 carbon atoms, 17 hydrogen atoms, 1 boron atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . Its structure consists of three key components: an indole core, a chlorine atom at the 5-position of the indole, and a pinacol boronic ester group attached at the 2-position.
The indole scaffold provides a rigid, planar aromatic system that serves as a versatile platform for functionalization. The chloro substituent at the 5-position modifies the electronic properties of the indole ring, while the boronic acid pinacol ester at the 2-position acts as a functional handle for further chemical transformations, particularly cross-coupling reactions.
The InChI code for this compound is 1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8,17H,1-4H3, and its corresponding InChI key is BILMSGOXKJBFGK-UHFFFAOYSA-N . These identifiers provide a standardized representation of the compound's structure and can be used to search for this compound in chemical databases.
The compound's chemical reactivity is primarily determined by its functional groups. The boronic acid pinacol ester moiety is particularly reactive in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it can react with aryl or vinyl halides to form new carbon-carbon bonds. The indole N-H can participate in hydrogen bonding and serves as a site for potential functionalization through N-alkylation or N-acylation reactions.
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